2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid
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Overview
Description
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure that combines elements of pyrrolopyrrole and chlorofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid typically involves multiple steps. The initial step often includes the formation of the pyrrolopyrrole core through cyclization reactions. Subsequent steps involve the introduction of the chlorofuran moiety and the attachment of the methanone group. The final step includes the sulfonation to introduce the 4-methylbenzenesulfonic acid group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often include controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrrole derivatives and chlorofuran-containing compounds. Examples include:
- Pyrrolopyrrole derivatives with different substituents.
- Chlorofuran compounds with varying functional groups.
Uniqueness
What sets 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21ClN2O5S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H13ClN2O2.C7H8O3S/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,7-8,13H,3-6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
GWTRGLDVMRLRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl |
Origin of Product |
United States |
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